Cas no 2680885-46-3 (methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate)

methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate structure
2680885-46-3 structure
Product Name:methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate
CAS No:2680885-46-3
MF:C11H14ClN3O4
MW:287.699561595917
CID:5636833
PubChem ID:165924535
Update Time:2025-05-18

methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2680885-46-3
    • EN300-28287605
    • methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
    • methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate
    • Inchi: 1S/C11H14ClN3O4/c1-11(2,3)19-10(17)15-8-7(9(16)18-4)14-6(12)5-13-8/h5H,1-4H3,(H,13,15,17)
    • InChI Key: IXVGNSNLDVVNFX-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(C(=O)OC)=N1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 287.0672836g/mol
  • Monoisotopic Mass: 287.0672836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 90.4Ų

methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28287605-1g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3
1g
$671.0 2023-09-08
Enamine
EN300-28287605-5g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3
5g
$1945.0 2023-09-08
Enamine
EN300-28287605-10g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3
10g
$2884.0 2023-09-08
Enamine
EN300-28287605-0.05g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28287605-0.1g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28287605-0.25g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28287605-0.5g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28287605-1.0g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28287605-2.5g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28287605-5.0g
methyl 3-{[(tert-butoxy)carbonyl]amino}-6-chloropyrazine-2-carboxylate
2680885-46-3 95.0%
5.0g
$1945.0 2025-03-19

Additional information on methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate

Methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate (CAS No. 2680885-46-3): A Comprehensive Overview

Methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate, with the chemical formula C11H14ClN3O5, is a significant compound in the field of pharmaceutical research and development. This compound, identified by its CAS number 2680885-46-3, has garnered attention due to its structural properties and potential applications in drug synthesis. The presence of both chloropyrazine and tert-butoxy carbonyl groups makes it a versatile intermediate in organic synthesis, particularly in the creation of more complex molecules.

The compound's structure consists of a pyrazine core substituted with a chloro group at the 6-position and a methyl ester at the 2-position. The amino group at the 3-position is protected by a tert-butoxy carbonyl (Boc) group, which is a common protective group in peptide synthesis and other pharmaceutical applications. This protection ensures that the amino group remains inert under certain reaction conditions, allowing for selective modifications elsewhere in the molecule.

In recent years, there has been growing interest in pyrazine derivatives due to their diverse biological activities. Pyrazines are known for their role in various pharmacological applications, including antiviral, antibacterial, and anti-inflammatory agents. The specific modification of methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate enhances its utility as a building block in the synthesis of more complex pharmacophores.

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available pyrazine precursors. The introduction of the chloro group at the 6-position can be achieved through chlorination reactions, while the esterification at the 2-position is commonly performed using carboxylic acid derivatives. The final step involves the protection of the amino group with a Boc group, ensuring stability and reactivity control during subsequent synthetic steps.

The importance of protective groups like Boc cannot be overstated in pharmaceutical chemistry. They allow for selective deprotection under mild acidic conditions, making them ideal for stepwise synthesis where multiple functional groups need to be manipulated independently. This characteristic makes methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate a valuable intermediate in multi-step synthetic routes.

Recent research has highlighted the potential of chloropyrazine derivatives as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in the development of anti-cancer drugs. The structural features of methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate make it a promising candidate for further derivatization into kinase inhibitors. By modifying other parts of the molecule or introducing additional functional groups, researchers can fine-tune its binding affinity and selectivity for specific kinase targets.

In addition to its role in kinase inhibition research, this compound has also been explored as a precursor for more complex heterocyclic systems. Heterocyclic compounds are widely used in pharmaceuticals due to their diverse biological activities and favorable pharmacokinetic properties. The pyrazine core provides a stable scaffold that can be further functionalized to create novel molecules with unique properties.

The use of computational chemistry methods has further enhanced the understanding of how structural modifications affect biological activity. Molecular modeling studies have shown that small changes in the substitution pattern around the pyrazine ring can significantly impact binding affinity to biological targets. This knowledge is crucial for designing new drugs with improved efficacy and reduced side effects.

The compound's stability under various reaction conditions makes it an attractive choice for industrial-scale synthesis. Researchers have demonstrated its compatibility with a wide range of reagents and solvents, allowing for flexible synthetic strategies. This adaptability is essential for scaling up laboratory-scale reactions to industrial production levels.

Economic considerations also play a significant role in the adoption of new synthetic routes. The availability and cost-effectiveness of starting materials and reagents can influence whether a particular synthetic pathway is viable on an industrial scale. Fortunately, many of the reagents required for synthesizing methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate are commercially available at reasonable costs.

The environmental impact of chemical synthesis is another important factor to consider. Green chemistry principles emphasize minimizing waste and using sustainable practices wherever possible. Researchers have explored alternative synthetic routes that reduce solvent usage and hazardous byproducts without compromising yield or purity.

The future prospects for methyl 3-{(tert-butoxy)carbonylamino}-6-chloropyrazine-2-carboxylate look promising as new research continues to uncover its potential applications. Advances in synthetic methodologies and computational chemistry will likely lead to more efficient and sustainable ways to produce this compound and its derivatives.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD